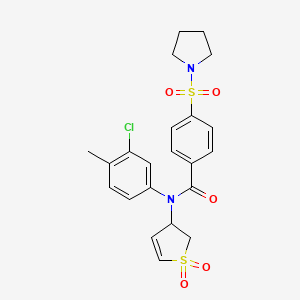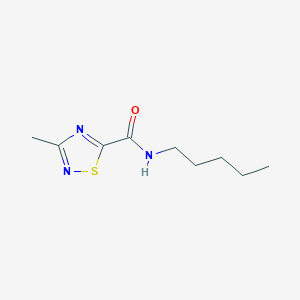
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Research has shown the utility of piperidine derivatives, closely related to 4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine, in the field of corrosion inhibition for metals. A study conducted by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of three piperidine derivatives on iron surfaces demonstrated that these compounds exhibit significant inhibition efficiencies. These efficiencies were evaluated through quantum chemical calculations and molecular dynamics simulations, highlighting the compounds' potential in protecting metal surfaces from corrosion, which is critical in industrial applications (Kaya et al., 2016).
Synthesis and Piperidinolysis of Fluoropyrimidines
Another application involves the synthesis and piperidinolysis of simple fluoropyrimidines, as explored by Brown and Waring (1974). Their work focused on the preparation of 2-Fluoropyrimidine and its derivatives, demonstrating the chemical reactivity of these compounds, which could be crucial for the development of new pharmaceuticals or materials (Brown & Waring, 1974).
Discovery of Antimycobacterial Compounds
The discovery of antimycobacterial spiro-piperidin-4-ones represents a significant advancement in the treatment of tuberculosis. Kumar et al. (2008) synthesized and evaluated a series of spiro-piperidin-4-ones for their activity against Mycobacterium tuberculosis, with one compound showing promising in vitro and in vivo potency. This research offers insights into the development of new treatments for tuberculosis, a major global health challenge (Kumar et al., 2008).
Synthesis of Key Intermediates in Drug Development
The practical synthesis of key intermediates for the development of deoxycytidine kinase inhibitors was described by Zhang et al. (2009). Their work demonstrates the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, showcasing the compound's role in the preparation of potent kinase inhibitors. This process highlights the compound's importance in the drug development pipeline, particularly for cancer therapies (Zhang et al., 2009).
Direcciones Futuras
Piperidine and its derivatives are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “4-(4-(Fluoromethyl)piperidin-1-yl)-5,6-dimethylpyrimidine” and similar compounds could have potential applications in these areas.
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been shown to inhibit specific enzymes or interact with specific receptors, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives have been shown to have effects such as inhibiting cell growth (in the case of anticancer activity) or blocking certain signaling pathways .
Propiedades
IUPAC Name |
4-[4-(fluoromethyl)piperidin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-9-10(2)14-8-15-12(9)16-5-3-11(7-13)4-6-16/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDYWDAMXDIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)
![6-Butyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)
![N-ethyl-2-{2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2520490.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)